Candesartan Cilexetil, 1H-1-Ethyl

Vue d'ensemble

Description

Le 1H-1-éthyl Candesartan Cilexetil est un composé chimique qui sert d’impureté potentielle trouvée dans les préparations en vrac de candesartan cilexetil . Il s’agit d’un produit de dégradation formé par un stress thermique, photolytique, oxydatif ou hydrolytique pendant le stockage . Le composé est connu pour son rôle d’antagoniste sélectif du récepteur de type 1 de l’angiotensine II .

Applications De Recherche Scientifique

1H-1-ethyl Candesartan Cilexetil has several scientific research applications:

Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing to ensure the quality and purity of candesartan cilexetil preparations.

Cardiovascular Research: The compound’s role as an angiotensin II type 1 receptor antagonist makes it valuable in studying cardiovascular diseases, including hypertension and heart failure.

Neuroscience: Research in neuroprotection and stroke prevention also utilizes this compound.

Analytical Chemistry: It is used in various analytical applications, including method development and quality control testing.

Mécanisme D'action

Le 1H-1-éthyl Candesartan Cilexetil exerce ses effets en antagonisant le récepteur de type 1 de l’angiotensine II (AT1) . Ce récepteur fait partie du système rénine-angiotensine-aldostérone (RAAS), qui régule la pression artérielle et l’équilibre hydrique . En bloquant les effets de l’angiotensine II, le composé contribue à réduire la pression artérielle et à soulager le stress cardiovasculaire . La liaison serrée et la dissociation lente du récepteur AT1 contribuent à ses effets durables .

Méthodes De Préparation

La synthèse du 1H-1-éthyl Candesartan Cilexetil implique plusieurs étapes :

Réaction d’alkylation : Le processus commence par l’alkylation du 2-éthoxy benzimidazole-7-alkyl formate et du 4-bromométhyl-2’-cyanobiphényle.

Hydrolyse : Les groupes esters sont ensuite hydrolysés.

Réaction avec du 1-halogéné éthyl cyclohexyl carbonate : Cette étape donne un composé intermédiaire.

Réaction de tétrazole : Enfin, l’intermédiaire subit une réaction de tétrazole pour produire du 1H-1-éthyl Candesartan Cilexetil.

Les méthodes de production industrielle impliquent souvent une approche de synthèse monotope, ce qui simplifie le processus et réduit les coûts de production .

Analyse Des Réactions Chimiques

Le 1H-1-éthyl Candesartan Cilexetil subit diverses réactions chimiques :

Réduction : Des réactions de réduction peuvent également se produire, bien qu’elles soient moins courantes.

Substitution : Le composé peut subir des réactions de substitution, en particulier en présence de réactifs spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs . Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le 1H-1-éthyl Candesartan Cilexetil a plusieurs applications de recherche scientifique :

Recherche pharmaceutique : Il est utilisé comme étalon de référence dans les tests pharmaceutiques pour garantir la qualité et la pureté des préparations de candesartan cilexetil.

Recherche cardiovasculaire : Le rôle du composé en tant qu’antagoniste du récepteur de type 1 de l’angiotensine II le rend précieux dans l’étude des maladies cardiovasculaires, notamment l’hypertension et l’insuffisance cardiaque.

Neurosciences : La recherche sur la neuroprotection et la prévention des accidents vasculaires cérébraux utilise également ce composé.

Chimie analytique : Il est utilisé dans diverses applications analytiques, y compris le développement de méthodes et les tests de contrôle qualité.

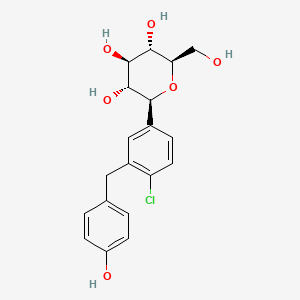

Comparaison Avec Des Composés Similaires

Le 1H-1-éthyl Candesartan Cilexetil est unique par rapport aux autres composés similaires en raison de sa structure spécifique et de ses propriétés de liaison . Les composés similaires comprennent :

Candesartan Cilexetil : Le composé parent, qui est une prodrogue qui se transforme en candesartan dans le corps.

Losartan : Un autre antagoniste du récepteur de l’angiotensine II avec un profil de liaison différent.

Valsartan : Fonction similaire mais avec des propriétés pharmacocinétiques distinctes.

Irbesartan : Un autre antagoniste du récepteur de l’angiotensine II utilisé dans le traitement de l’hypertension.

Ces composés partagent un mécanisme d’action commun mais diffèrent par leurs affinités de liaison, leur durée d’action et leurs applications spécifiques .

Propriétés

IUPAC Name |

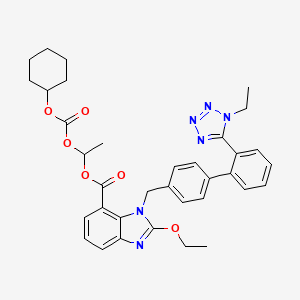

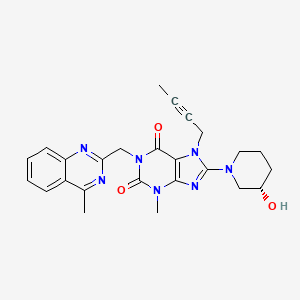

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUZPIFWPFYKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701101236 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914613-35-7 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1-Ethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1-ETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)